Respinomycin A2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

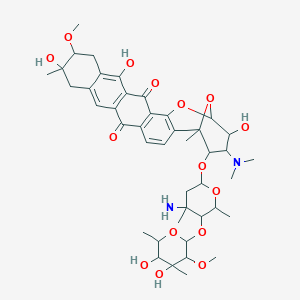

Respinomycin A2, also known as this compound, is a useful research compound. Its molecular formula is C43H58N2O15 and its molecular weight is 842.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Respinomycin A2

This compound is a member of the anthracycline family of antibiotics, which are known for their potent antitumor properties. This compound, along with its analogs, has garnered significant attention in the field of medicinal chemistry due to its unique structural characteristics and biological activities. The molecular formula for this compound is C51H72N2O20 . This article explores the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Antitumor Activity

This compound has demonstrated significant antitumor activity in various preclinical studies. Its ability to intercalate with DNA makes it a candidate for further development as an anticancer agent. Studies have indicated that this compound can be effective against a range of cancer types, including leukemia and solid tumors .

Case Studies

- Human Leukemia K-562 Cells: Research indicated that treatment with this compound led to a marked increase in differentiation markers in K-562 cells, suggesting its potential as a therapeutic agent in treating leukemia .

- Solid Tumors: Additional studies are required to explore its efficacy against solid tumors, but preliminary data suggest promising results that warrant further investigation .

Analyse Des Réactions Chimiques

Structural Elucidation and Key Modifications

Respinomycin A2 belongs to a group of anthracycline antibiotics with a novel aglycone core distinct from the nogalamycin group . Its structure was determined using advanced NMR techniques:

-

1H-1H COSY and 13C-1H COSY for proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H couplings.

-

NOESY and LSPD (Long-range Selective Proton Decoupling) experiments to confirm stereochemistry .

Key Structural Features:

Key Chemical Reactions and Derivatives

This compound undergoes specific structural modifications that alter its bioactivity:

Deoxygenation at C-7

This compound is synthesized via 7-deoxygenation of Respinomycin Al:

-

Reaction : Replacement of the benzylic oxymethine proton (C-7-CH) in Al with methylene protons (C-7-CH₂) in A2 .

-

Impact :

Sugar Chain Modifications

Loss of the S3 sugar moiety distinguishes A2 from Al:

Nitro Group Substitution (Respinomycin D)

While not directly A2, Respinomycin D (a homolog) highlights reactivity trends:

-

Reaction : Replacement of an amino sugar with a nitro group (C₅₁H₇₀N₂O₂₂) .

-

Impact : Increased cytotoxicity (IC₅₀ = 0.1 μM vs. 10 μM for A2) .

Table 1: NMR Data for this compound

| Proton/Carbon | Chemical Shift (δ) | Correlation |

|---|---|---|

| C-7-CH₂ | 2.93, 3.11 (1H) | HMBC to C-6 (δ 78) and C-8 (δ 131.6) |

| Anomeric H (S2) | 5.17 (1H, d, J=3 Hz) | NOE to 3"'-CH₃ and 2"'-OCH₃ |

| N-CH₃ | 2.8 (6H, s) | Coupled to C-3' (δ 72.5) |

Table 2: Biological Activity Comparison

| Property | This compound | Respinomycin D |

|---|---|---|

| Cytotoxicity (IC₅₀) | 10 μM | 0.1 μM |

| Differentiation Rate | 70% | <10% |

| Anti-Phage Activity | Strong | Weak |

Mechanistic Insights

-

Differentiation Induction : A2’s aglycone interacts with DNA via intercalation, while its dimethylamino group stabilizes topoisomerase II inhibition .

-

Anti-Phage Activity : The absence of the S3 sugar enhances membrane permeability, disrupting phage replication .

Synthetic and Biosynthetic Notes

-

Biosynthesis : Produced by Streptomyces xanthocidicus via polyketide synthase pathways .

-

Isolation : Purified using EtOAc extraction, silica gel chromatography, and centrifugal partition chromatography .

Stability and Reactivity

Propriétés

Numéro CAS |

151233-04-4 |

|---|---|

Formule moléculaire |

C43H58N2O15 |

Poids moléculaire |

842.9 g/mol |

Nom IUPAC |

24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |

InChI |

InChI=1S/C43H58N2O15/c1-17-34(50)42(5,52)37(54-10)39(56-17)59-35-18(2)55-25(16-40(35,3)44)57-36-28(45(7)8)32(49)38-58-33-23(43(36,6)60-38)12-11-20-27(33)31(48)26-22(29(20)46)13-19-15-41(4,51)24(53-9)14-21(19)30(26)47/h11-13,17-18,24-25,28,32,34-39,47,49-52H,14-16,44H2,1-10H3 |

Clé InChI |

RMEJXXRMYWGEAP-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O |

Synonymes |

respinomycin A2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.